(2S)-2-amino-N-(1H-indazol-5-yl)-3-phenylpropanamide
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Overview
Description
(2S)-2-amino-N-(1H-indazol-5-yl)-3-phenylpropanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indazole ring, an amino group, and a phenylpropanamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-(1H-indazol-5-yl)-3-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amino group, followed by the formation of the indazole ring through cyclization reactions. The final step often includes deprotection and coupling reactions to introduce the phenylpropanamide moiety .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-(1H-indazol-5-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-N-(1H-indazol-5-yl)-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, protein-ligand interactions, and cellular pathways .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials, catalysts, and chemical processes. Its versatility and reactivity make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-(1H-indazol-5-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride
- 3-Methoxy-4-methoxycarbonylphenylboronic acid
Uniqueness
(2S)-2-amino-N-(1H-indazol-5-yl)-3-phenylpropanamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(2S)-2-amino-N-(1H-indazol-5-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c17-14(8-11-4-2-1-3-5-11)16(21)19-13-6-7-15-12(9-13)10-18-20-15/h1-7,9-10,14H,8,17H2,(H,18,20)(H,19,21)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWFSVGUSKPHFY-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)NN=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)NN=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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